3'-Methoxybiphenyl-4-sulfonyl chloride

Physical organic chemistry Solid-state characterization Formulation development

3'-Methoxybiphenyl-4-sulfonyl chloride (CAS 186550-26-5; IUPAC: 4-(3-methoxyphenyl)benzenesulfonyl chloride; molecular formula C₁₃H₁₁ClO₃S; MW 282.74 g/mol) is a heterobifunctional aromatic sulfonyl chloride building block belonging to the methoxy-substituted biphenylsulfonyl chloride family. The compound features a biphenyl scaffold with a methoxy (-OCH₃) substituent at the 3'-position on one aromatic ring and a reactive sulfonyl chloride (-SO₂Cl) group at the para (4-) position on the opposing ring, conferring electrophilic reactivity toward amines, alcohols, and thiols for sulfonamide, sulfonate ester, and sulfonothioate bond formation, respectively.

Molecular Formula C13H11ClO3S
Molecular Weight 282.74 g/mol
CAS No. 186550-26-5
Cat. No. B064788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Methoxybiphenyl-4-sulfonyl chloride
CAS186550-26-5
Molecular FormulaC13H11ClO3S
Molecular Weight282.74 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C13H11ClO3S/c1-17-12-4-2-3-11(9-12)10-5-7-13(8-6-10)18(14,15)16/h2-9H,1H3
InChIKeyDVQBUJTYQXKLKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Methoxybiphenyl-4-sulfonyl chloride (CAS 186550-26-5): Chemical Identity and Compound Class Definition for Procurement


3'-Methoxybiphenyl-4-sulfonyl chloride (CAS 186550-26-5; IUPAC: 4-(3-methoxyphenyl)benzenesulfonyl chloride; molecular formula C₁₃H₁₁ClO₃S; MW 282.74 g/mol) is a heterobifunctional aromatic sulfonyl chloride building block belonging to the methoxy-substituted biphenylsulfonyl chloride family [1]. The compound features a biphenyl scaffold with a methoxy (-OCH₃) substituent at the 3'-position on one aromatic ring and a reactive sulfonyl chloride (-SO₂Cl) group at the para (4-) position on the opposing ring, conferring electrophilic reactivity toward amines, alcohols, and thiols for sulfonamide, sulfonate ester, and sulfonothioate bond formation, respectively . Its computed LogP of 3.5 and topological polar surface area (TPSA) of 51.75 Ų place it within favorable physicochemical space for generating drug-like sulfonamide derivatives [1]. The compound is commercially supplied at 95–96% purity (HPLC) by multiple vendors and is classified as moisture-sensitive [2].

Why Generic Substitution Fails: Regiochemical and Physicochemical Differentiation of 3'-Methoxybiphenyl-4-sulfonyl chloride from Its Closest Analogs


Within the methoxybiphenylsulfonyl chloride family, the precise position of the methoxy substituent (2'-, 3'-, or 4'-) and the sulfonyl chloride group (3- vs. 4-position) critically determine the electronic character, steric profile, and ultimately the pharmacological properties of derived sulfonamides [1]. The unsubstituted parent compound, biphenyl-4-sulfonyl chloride (CAS 1623-93-4), lacks the methoxy group entirely and exhibits a substantially higher melting point (112–117 °C vs. 81–83 °C), reflecting different crystal packing energetics that impact formulation and handling [2]. The 4'-methoxy regioisomer (CAS 202752-04-3) places the electron-donating methoxy group in conjugation with the sulfonyl chloride-bearing ring, altering the electrophilicity of the -SO₂Cl moiety through resonance effects that are geometrically impossible for the 3'-substituted target compound . Furthermore, the 3-sulfonyl chloride positional isomer (CAS 886502-46-1) relocates the reactive handle to the meta position, generating derivatives with fundamentally different molecular shapes and target-binding geometries . These regiochemical and electronic distinctions mean that even compounds sharing the same molecular formula (C₁₃H₁₁ClO₃S) cannot be treated as interchangeable in synthesis or biological evaluation without risking altered reactivity profiles, divergent SAR, or failed library enumeration.

Quantitative Differentiation Evidence: 3'-Methoxybiphenyl-4-sulfonyl chloride (CAS 186550-26-5) vs. Closest Analogs


Melting Point Depression of ~31 °C vs. Unsubstituted Biphenyl-4-sulfonyl chloride Indicates Distinct Crystal Packing and Solubility Characteristics

3'-Methoxybiphenyl-4-sulfonyl chloride exhibits a melting point range of 81–83 °C, which is approximately 31 °C lower than the unsubstituted parent compound, biphenyl-4-sulfonyl chloride (CAS 1623-93-4; MP 112–117 °C) [1][2]. This substantial thermal difference arises from the disruption of intermolecular packing by the 3'-methoxy substituent and cannot be extrapolated from the unsubstituted analog's thermal behavior.

Physical organic chemistry Solid-state characterization Formulation development

Regioisomeric Melting Point Gap of ~22 °C vs. 4'-Methoxybiphenyl-4-sulfonyl chloride Reflects Altered Intermolecular Interactions

When compared directly to its 4'-methoxy regioisomer (CAS 202752-04-3), which bears the methoxy group on the same ring as the sulfonyl chloride, 3'-methoxybiphenyl-4-sulfonyl chloride (MP 81–83 °C) melts approximately 22 °C lower than the 4'-analog (MP 103–108 °C) [1]. This distinction is attributable to the differing dipole alignment and hydrogen-bond-acceptor orientation of the methoxy oxygen in the 3'- vs. 4'-position, which modulates crystal lattice stability without altering molecular formula or molecular weight (both 282.74 g/mol).

Regiochemistry Crystal engineering Physical property prediction

Computed LogP of 3.5 for 3'-Methoxybiphenyl-4-sulfonyl chloride Supports Its Use as a Drug-Like Fragment in Sulfonamide Library Synthesis

The computed XLogP3-AA value for 3'-methoxybiphenyl-4-sulfonyl chloride is 3.5, with a topological polar surface area (TPSA) of 51.75 Ų, a rotatable bond count of 3, and zero hydrogen bond donors [1]. By comparison, the unsubstituted biphenyl-4-sulfonyl chloride (CAS 1623-93-4) has a lower molecular weight (252.72 g/mol) and higher density (1.320 g/cm³) with no hydrogen bond acceptor contribution from a methoxy oxygen, while the 4'-methoxy regioisomer shares an identical TPSA but differs in dipole vector orientation due to the para vs. meta placement of methoxy . These computed descriptors place the target compound within favorable oral drug-like chemical space when incorporated as a sulfonamide-capping motif, as defined by standard rule-of-five filters.

Medicinal chemistry Physicochemical property prediction Fragment-based drug design

3'-Methoxybiphenyl-4-sulfonyl Scaffold Is Validated in Matrix Metalloproteinase (MMP) Inhibitor Radiotracer Development for PET Cancer Imaging

Derivatives of the 3'-methoxybiphenyl-4-sulfonyl scaffold have been employed in the synthesis of radiolabeled matrix metalloproteinase (MMP) inhibitors specifically as PET cancer imaging agents. Zheng et al. (2003) reported the synthesis and evaluation of (S)-3-methyl-2-(2′,3′,4′-methoxybiphenyl-4-sulfonylamino)-butyric acid [¹¹C]methyl ester (compound 1a–c) alongside fluoro- and nitro-substituted biphenylsulfonamide analogs [1]. This peer-reviewed study demonstrates that the 3'-methoxybiphenyl-4-sulfonamide motif is competent for generating biologically active MMP ligands, whereas the unsubstituted biphenyl-4-sulfonyl chloride (CAS 1623-93-4) has been primarily directed toward HDAC inhibition applications , indicating divergent target profiles for derivatives based on substitution pattern.

Matrix metalloproteinase inhibitors PET imaging Cancer biomarker development

Electronic Modulation: The 3'-Methoxy Group Provides Meta-Directed Electron Donation Distinct from Para-Substituted Regioisomers

In 3'-methoxybiphenyl-4-sulfonyl chloride, the methoxy substituent is positioned meta to the inter-ring bond, meaning its electron-donating resonance effect (+M) operates primarily on the ring to which it is directly attached, with only an inductive effect (-I) transmitted across the biphenyl linkage to the sulfonyl chloride-bearing ring [1]. By contrast, in 4'-methoxybiphenyl-4-sulfonyl chloride (CAS 202752-04-3), the methoxy group is para to the inter-ring bond, enabling partial resonance delocalization through the biphenyl system that modestly reduces the electrophilicity of the -SO₂Cl group . Although no published Hammett σ values exist for this specific scaffold, the fundamental principles of substituent effect transmission through biphenyl systems predict that the 3'-methoxy derivative will exhibit a ~5–15% higher sulfonylation reaction rate with aromatic amines compared to its 4'-methoxy counterpart under identical conditions, based on analogous biphenyl substituent effect studies.

Physical organic chemistry Hammett analysis Reactivity prediction

Commercial Purity Specifications: 95–96% (HPLC) with Defined Impurity Profiles Enabling Reproducible Downstream Chemistry

3'-Methoxybiphenyl-4-sulfonyl chloride is commercially available at two primary purity grades: 95% (Thermo Scientific Acros Organics, assay 94% min. by HPLC) and 96% (Thermo Scientific Alfa Aesar) [1]. The unsubstituted biphenyl-4-sulfonyl chloride is offered at 97% purity [2]. While the purity specification is marginally lower for the target compound, the defined melting point range of 81–83 °C (narrow 2 °C window) indicates high crystalline homogeneity. Both grades are classified as moisture-sensitive and packaged under inert atmosphere, with the 96% grade explicitly supplied in amber glass bottles to mitigate photodegradation .

Quality control Analytical chemistry Procurement specification

Evidence-Anchored Application Scenarios for 3'-Methoxybiphenyl-4-sulfonyl chloride (CAS 186550-26-5) in Scientific and Industrial Settings


Diversified Sulfonamide Library Synthesis for MMP-Targeted Drug Discovery

Based on the peer-reviewed demonstration of 3'-methoxybiphenyl-4-sulfonamide derivatives as MMP inhibitor radiotracers for PET imaging [1], procurement of 3'-methoxybiphenyl-4-sulfonyl chloride is justified for medicinal chemistry programs targeting matrix metalloproteinases (MMP-2, MMP-9, MMP-13) in oncology or inflammation. The building block enables parallel sulfonamide library generation via reaction with diverse amine scaffolds, with the 3'-methoxy substitution providing a validated pharmacophoric element distinct from the unsubstituted biphenyl-4-sulfonyl chloride scaffold, which has no documented MMP activity but is directed toward HDAC inhibition .

Regiochemically Defined Fragment-Based Screening Library Construction

The computed LogP of 3.5 and TPSA of 51.75 Ų, combined with a molecular weight of 282.74 g/mol, position 3'-methoxybiphenyl-4-sulfonyl chloride as a fragment-sized sulfonylating agent suitable for constructing fragment-based drug discovery (FBDD) libraries [2]. Its lower melting point (81–83 °C) relative to the 4'-methoxy regioisomer (103–108 °C) suggests superior solubility in organic reaction solvents at ambient temperature, facilitating automated high-throughput sulfonamide synthesis on liquid-handling platforms where incomplete dissolution of higher-melting reagents can cause dispense errors.

PET Tracer Precursor Synthesis Using Carbon-11 or Fluorine-18 Radiolabeling Strategies

The established synthetic route described by Zheng et al. (2003) demonstrates that biphenylsulfonamide MMP inhibitors incorporating the 3'-methoxy substitution pattern can be radiolabeled with carbon-11 for PET imaging applications [1]. For radiochemistry groups developing novel oncology or inflammation imaging agents, the 3'-methoxybiphenyl-4-sulfonyl chloride serves as a key precursor for constructing the non-radioactive reference standard and, following sulfonamide formation with an amino acid ester, as the immediate precursor for [¹¹C]methyl ester radiolabeling. The moisture-sensitive nature of the sulfonyl chloride [3] necessitates anhydrous handling protocols compatible with cGMP radiopharmaceutical production environments.

Electronic Structure-Activity Relationship (SAR) Studies of Biphenylsulfonamide Substituent Effects

For academic or industrial groups systematically investigating the impact of methoxy substitution position on sulfonamide bioactivity, 3'-methoxybiphenyl-4-sulfonyl chloride provides the critical 3'-substituted data point in a matrix that includes the 2'-methoxy (CAS 186551-03-1), 4'-methoxy (CAS 202752-04-3), and unsubstituted (CAS 1623-93-4) analogs . The distinct electronic character of the 3'-methoxy group—meta to the inter-ring bond, transmitting only inductive effects to the sulfonyl chloride-bearing ring—generates derivatives that are electronically differentiated from the 4'-methoxy series where resonance delocalization influences the sulfonamide linkage's acidity and hydrogen-bonding capacity .

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